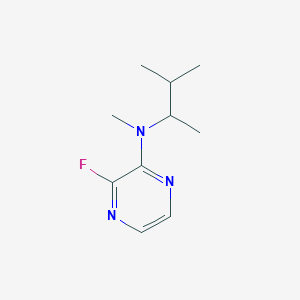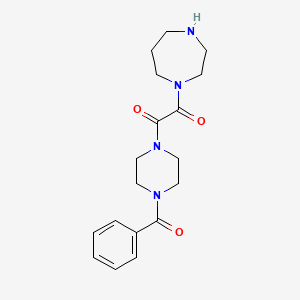
3-fluoro-N-methyl-N-(3-methylbutan-2-yl)pyrazin-2-amine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-fluoro-N-methyl-N-(3-methylbutan-2-yl)pyrazin-2-amine is a chemical compound that has been synthesized and studied for its potential applications in scientific research. This compound belongs to the class of pyrazine derivatives, which have been found to exhibit various biological activities.
Applications De Recherche Scientifique
3-fluoro-N-methyl-N-(3-methylbutan-2-yl)pyrazin-2-amine has been studied for its potential applications in scientific research. It has been found to exhibit antifungal, antibacterial, and anticancer activities. In addition, it has been studied for its potential as a photosensitizer in photodynamic therapy, a type of cancer treatment that uses light to activate a drug that kills cancer cells.
Mécanisme D'action
The exact mechanism of action of 3-fluoro-N-methyl-N-(3-methylbutan-2-yl)pyrazin-2-amine is not fully understood. However, it has been proposed that the compound may exert its biological activities by inhibiting the growth of cancer cells, disrupting the membrane integrity of bacteria and fungi, and generating reactive oxygen species that can damage cellular components.
Biochemical and Physiological Effects
Studies have shown that 3-fluoro-N-methyl-N-(3-methylbutan-2-yl)pyrazin-2-amine can induce apoptosis (programmed cell death) in cancer cells, inhibit the growth of various bacterial and fungal strains, and generate reactive oxygen species that can damage cellular components. However, the exact biochemical and physiological effects of the compound on different cell types and organisms are still being studied.
Avantages Et Limitations Des Expériences En Laboratoire
One of the advantages of using 3-fluoro-N-methyl-N-(3-methylbutan-2-yl)pyrazin-2-amine in lab experiments is its potential as a photosensitizer in photodynamic therapy. In addition, the compound has been found to exhibit potent biological activities, which make it a promising candidate for further studies. However, one of the limitations of using this compound is its relatively low solubility in water, which may affect its bioavailability and efficacy in certain experimental setups.
Orientations Futures
There are several future directions for the study of 3-fluoro-N-methyl-N-(3-methylbutan-2-yl)pyrazin-2-amine. One direction is to further investigate its potential as a photosensitizer in photodynamic therapy, including optimizing its formulation and testing its efficacy in animal models. Another direction is to explore its mechanism of action and identify its molecular targets in different cell types and organisms. Furthermore, the compound can be modified to improve its solubility and bioavailability, which may enhance its potential as a therapeutic agent.
Méthodes De Synthèse
The synthesis of 3-fluoro-N-methyl-N-(3-methylbutan-2-yl)pyrazin-2-amine has been reported in the literature. The method involves the reaction of 3-methyl-2-butanone with hydrazine hydrate to form 3-methyl-2-butanone hydrazone, which is then reacted with 3-fluorobenzaldehyde to form the final product.
Propriétés
IUPAC Name |
3-fluoro-N-methyl-N-(3-methylbutan-2-yl)pyrazin-2-amine |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H16FN3/c1-7(2)8(3)14(4)10-9(11)12-5-6-13-10/h5-8H,1-4H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DYWPNWULVAOVOY-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C(C)N(C)C1=NC=CN=C1F |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H16FN3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
197.25 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![2-(6-oxa-9-azaspiro[4.5]decan-9-yl)-2-oxo-N-(3-phenyl-1,2,4-thiadiazol-5-yl)acetamide](/img/structure/B7429662.png)

![1-[3-(Oxolan-3-yl)pyrrolidin-1-yl]-2-[4-(pyrrolidine-1-carbonyl)piperazin-1-yl]ethane-1,2-dione](/img/structure/B7429695.png)
![3-[3-(oxolan-3-yl)propyl]-2-sulfanylidene-1H-quinazolin-4-one](/img/structure/B7429698.png)
![6-[[(2,2-dimethylcyclopentyl)amino]methyl]-1-phenyl-5H-pyrazolo[3,4-d]pyrimidin-4-one](/img/structure/B7429704.png)

![2-methyl-N-(1,2,5-thiadiazol-3-yl)-3-[4-(trifluoromethoxy)phenyl]propanamide](/img/structure/B7429714.png)
![5-[2-(2,3-Dihydroimidazo[2,1-b][1,3]thiazol-6-yl)ethylamino]pyrazine-2-carboxylic acid;2,2,2-trifluoroacetic acid](/img/structure/B7429722.png)

![Benzyl 3-[(6-methylpyridin-3-yl)sulfonylamino]azetidine-1-carboxylate](/img/structure/B7429745.png)
![N-cyclopropyl-N-[4-[[1-(3-nitrophenyl)-2-oxopyrrolidin-3-yl]amino]phenyl]acetamide](/img/structure/B7429747.png)
![Methyl 3-[4-[3-(methylamino)-3-oxopropoxy]anilino]pyrazine-2-carboxylate](/img/structure/B7429752.png)
![2-Methyl-1-(2-morpholin-4-ylethyl)-3-[(3-morpholin-4-ylphenyl)methyl]guanidine;hydrobromide](/img/structure/B7429754.png)
